Tixocortol

Systemic Safety Hypothalamic-Pituitary-Adrenal Axis Intranasal Corticosteroids

Tixocortol (CAS 61951-99-3) is a Class A corticosteroid engineered for potent local anti-inflammatory activity with rapid first-pass metabolic deactivation, minimizing systemic exposure. Unlike conventional steroids, its 21-thiol modification confers a unique dissociation between local efficacy and systemic safety, validated in pediatric allergic rhinitis trials and distal ulcerative colitis studies at 250–1000 mg without serum cortisol suppression. This compound is an essential Group A corticosteroid allergy marker for dermatology patch-test panels. Procure tixocortol for mucosal drug delivery research, rectal formulation development, or corticosteroid hypersensitivity diagnostics where systemic safety is paramount.

Molecular Formula C21H30O4S
Molecular Weight 378.5 g/mol
CAS No. 61951-99-3
Cat. No. B133387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTixocortol
CAS61951-99-3
Synonyms(11β)-11,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione;  11β,17-Dihydroxy-21-mercaptoprogesterone;  Cortisol 21-Thiol; 
Molecular FormulaC21H30O4S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O
InChIInChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyYWDBSCORAARPPF-VWUMJDOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Tixocortol (CAS 61951-99-3): A Class A Corticosteroid with Quantifiable Local Action and Minimal Systemic Burden


Tixocortol (CAS 61951-99-3) is a synthetic 21-thiol derivative of hydrocortisone, classified as a Class A corticosteroid . Unlike many conventional corticosteroids, tixocortol is designed for topical anti-inflammatory activity with a dissociation between local and systemic effects, achieved through rapid first-pass metabolism and transformation within red blood cells [1]. Its primary clinical use, often as the pivalate ester prodrug (tixocortol pivalate), is in the management of inflammatory conditions of the mucous membranes, including allergic rhinitis and distal ulcerative colitis [2][3].

Tixocortol Substitution Risk: Why Class A Corticosteroids Are Not Interchangeable


Assuming all Class A corticosteroids are interchangeable is a critical procurement and clinical error. While tixocortol shares a structural backbone with hydrocortisone, its 21-thiol modification fundamentally alters its pharmacological and pharmacokinetic profile . Crucially, tixocortol's unique design confers potent local anti-inflammatory efficacy while being systemically deactivated via extensive first-pass metabolism, a property not shared with its parent compound or other in-class steroids like betamethasone or dexamethasone [1][2]. Furthermore, its distinct sensitization profile serves as a specific marker for Group A corticosteroid allergy, underscoring that even within the same potency class, the potential for adverse immunological reactions is not uniform .

Quantitative Differentiation of Tixocortol Pivalate: A Head-to-Head Evidence Guide


Systemic Glucocorticoid Activity: Tixocortol Pivalate vs. Dexamethasone and Betamethasone

A clinical pharmacology study compared the systemic glucocorticoid effects of tixocortol pivalate (TP) administered orally, intrarectally, and intranasally against oral dexamethasone and intrarectal betamethasone 21-phosphate in 18 normal subjects. TP did not induce any measurable changes in plasma cortisol, leukocyte counts, or blood glucose, while dexamethasone and betamethasone caused significant alterations in these systemic markers [1]. This indicates that tixocortol pivalate is differentiated by its lack of measurable systemic glucocorticoid activity when administered via non-parenteral routes.

Systemic Safety Hypothalamic-Pituitary-Adrenal Axis Intranasal Corticosteroids

Topical vs. Systemic Anti-inflammatory Potency: Tixocortol Pivalate vs. Hydrocortisone Acetate

Preclinical pharmacological studies demonstrate a marked dissociation between local/topical and systemic anti-inflammatory activity for tixocortol pivalate (TP). Compared to hydrocortisone acetate, TP showed similar or greater anti-inflammatory activity when applied locally or topically. However, TP was 60 to 300 times less active than hydrocortisone acetate after oral or subcutaneous administration [1]. This highlights TP's specialized utility for topical applications where systemic exposure is undesirable.

Anti-inflammatory Activity Local vs. Systemic Action Corticosteroid Potency

Sensitization Potential in Contact Allergy: Tixocortol Pivalate vs. Hydrocortisone

In a Guinea Pig Maximization Test (GPMT) designed to assess relative sensitization potential, tixocortol pivalate demonstrated a significantly higher sensitization rate compared to hydrocortisone. At 48 hours post-challenge, 80% of animals sensitized with tixocortol pivalate exhibited a reaction, compared to only 5% for hydrocortisone [1]. This quantifiable difference establishes tixocortol pivalate as a more potent sensitizer in this model, which aligns with its clinical use as a marker for Group A corticosteroid allergy.

Contact Dermatitis Allergic Sensitization Corticosteroid Allergy

Toxicity and Immunosuppression: Tixocortol Pivalate vs. Hydrocortisone Acetate and Beclomethasone Dipropionate

A comparative in vivo study in mice evaluated the toxicity and immunosuppressive potential of tixocortol pivalate (TP) against hydrocortisone acetate and beclomethasone dipropionate. While all three compounds suppressed T-cell activation in vitro, their in vivo profiles differed drastically. Tixocortol pivalate was non-toxic and non-immunosuppressive when administered to mice, in contrast to hydrocortisone acetate and beclomethasone dipropionate, which were both toxic and immunosuppressive at the highest dose levels tested [1].

Immunotoxicity In Vivo Toxicology Corticosteroid Safety

Effect on Connective Tissue Degradation: Tixocortol Pivalate vs. Hydrocortisone Acetate and Beclomethasone Dipropionate

An in vitro study compared the effects of tixocortol pivalate, hydrocortisone acetate, and beclomethasone dipropionate on collagen synthesis and degradation. Hydrocortisone acetate and beclomethasone dipropionate significantly stimulated collagenase activity, which can lead to connective tissue breakdown. In contrast, tixocortol pivalate showed only a slight effect on collagenase stimulation [1]. This indicates a lower potential for tixocortol pivalate to induce degenerative changes in connective tissue compared to other corticosteroids.

Collagen Metabolism Tissue Remodeling Corticosteroid Safety

Pharmacokinetic Profile: Tixocortol Pivalate vs. Cortisol in a Rat Model

Comparative pharmacokinetic studies in rats revealed key differences between tixocortol pivalate (TP) and cortisol that explain its lack of systemic activity. Following intravenous administration, the plasma clearance (Cl) of TP was 6-fold higher, and the volume of distribution (Vd) was 10-fold larger than that of cortisol (ClC = 4.7 L/h/kg vs. ClTP = 33.3 L/h/kg; VdC = 1.9 L/kg vs. VdTP = 21.7 L/kg). Consequently, after an equivalent 25 mg/kg oral dose, the plasma Cmax of TP was 100 times lower than that of cortisol [1].

Pharmacokinetics Drug Metabolism Bioavailability

Tixocortol Pivalate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Development of Topical Formulations for Inflammatory Bowel Disease (IBD) with Minimized Systemic Exposure

Given its established local anti-inflammatory efficacy in distal ulcerative colitis at doses of 250-1000 mg without affecting serum cortisol [1] and its pharmacokinetic profile of rapid clearance and low oral bioavailability [2], tixocortol pivalate is a strong candidate for rectal formulations (e.g., enemas) designed to maximize local therapeutic effect while minimizing the systemic side effects associated with conventional steroids like prednisolone or hydrocortisone.

Formulation of Intranasal Sprays for Pediatric Allergic Rhinitis with a Superior Safety Profile

The demonstrated lack of systemic glucocorticoid effect after intranasal administration [1] and the proven efficacy and tolerability in a double-blind, placebo-controlled trial in 82 children with perennial allergic rhinitis [3] make tixocortol pivalate a preferred active pharmaceutical ingredient (API) for pediatric nasal spray formulations. Its favorable safety profile compared to alternatives like beclomethasone dipropionate, which can be associated with systemic effects, is a key procurement driver for this application.

Use as a Standard Diagnostic Hapten for Group A Corticosteroid Contact Allergy

The high and quantifiable sensitization rate of tixocortol pivalate, demonstrated in both animal models (80% sensitization in GPMT) [4] and human patch-test studies (3.9% positivity rate) [5], establishes its essential role as a screening marker for Group A corticosteroid contact allergy. Its procurement is critical for diagnostic laboratories and dermatology clinics conducting comprehensive allergy patch-testing panels.

Research Tool for Studying Localized Immune Modulation Without Systemic Confounders

The in vivo finding that tixocortol pivalate is non-toxic and non-immunosuppressive in mice, in stark contrast to hydrocortisone acetate and beclomethasone dipropionate [6], positions it as a valuable research tool. Scientists investigating localized inflammatory pathways, particularly in mucosal immunology, can utilize tixocortol pivalate to achieve local glucocorticoid receptor activation without the confounding variables of systemic immunosuppression or toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tixocortol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.